molecular formula C10H12O4 B14598776 2-Phenoxyethyl hydroxyacetate CAS No. 60359-67-3

2-Phenoxyethyl hydroxyacetate

Cat. No.: B14598776
CAS No.: 60359-67-3
M. Wt: 196.20 g/mol
InChI Key: JNFVGCZVSKJALZ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl hydroxyacetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenoxyethanol and is characterized by the presence of both phenoxy and hydroxyacetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl hydroxyacetate can be synthesized through the esterification of 2-phenoxyethanol with glycolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can be employed to achieve high conversion rates. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: 2-Phenoxyethanol.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

2-Phenoxyethyl hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug formulations and as a preservative.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl hydroxyacetate involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A related compound with similar antimicrobial properties but different functional groups.

    Phenoxyacetic acid: Another related compound with applications in herbicides and plant growth regulators.

Uniqueness

2-Phenoxyethyl hydroxyacetate is unique due to its combination of phenoxy and hydroxyacetate groups, which confer distinct chemical and biological properties

Properties

CAS No.

60359-67-3

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-phenoxyethyl 2-hydroxyacetate

InChI

InChI=1S/C10H12O4/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

JNFVGCZVSKJALZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CO

Origin of Product

United States

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